REACTION_SMILES
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[Cl:9][c:10]1[n:11][n:12][c:13]([Cl:16])[cH:14][cH:15]1.[H-:1].[NH2:3][C:4]([CH2:5][OH:6])([CH3:7])[CH3:8].[Na+:2].[cH:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[NH2:3][C:4]([CH2:5][O:6][c:13]1[n:12][n:11][c:10]([Cl:9])[cH:15][cH:14]1)([CH3:7])[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(Cl)nn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(N)CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CC(C)(N)COc1ccc(Cl)nn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |